molecular formula C7H12N2O3 B15135177 Ethyl 6-oxo-1,3-diazinane-4-carboxylate

Ethyl 6-oxo-1,3-diazinane-4-carboxylate

Cat. No.: B15135177
M. Wt: 172.18 g/mol
InChI Key: QIAHPPABHKCOPC-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-1,3-diazinane-4-carboxylate is a heterocyclic compound featuring a six-membered diazinane ring with a ketone group at position 6 and an ethyl carboxylate substituent at position 4. Its synthesis often involves multicomponent reactions (MCRs) under basic conditions, as demonstrated in , where analogous compounds (e.g., 2-(methylthio)-6-oxo-1,6-dihydropyrimidines) were prepared using ethyl 2-cyanoacetate, aldehydes, and carbamimidothioates in methanol with NaOH . Structural confirmation relies on spectroscopic techniques such as ¹H NMR and HRMS, which identify key signals for substituents like methylthio (δ = 2.41 ppm) or aromatic protons .

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 6-oxo-1,3-diazinane-4-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-2-12-7(11)5-3-6(10)9-4-8-5/h5,8H,2-4H2,1H3,(H,9,10)

InChI Key

QIAHPPABHKCOPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)NCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-oxo-1,3-diazinane-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an ester-containing reagent. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-1,3-diazinane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or substituted compounds. These derivatives can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

Ethyl 6-oxo-1,3-diazinane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-oxo-1,3-diazinane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Ethyl 6-oxo-1,3-diazinane-4-carboxylate shares a core diazinane ring with derivatives modified at positions 4, 5, or 6. Key structural variations and their implications include:

Compound Name Substituents Functional Impact Reference
This compound Ethyl carboxylate at C4 Enhances solubility in polar solvents; potential for ester hydrolysis to acids.
4-Aryl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile () Aryl, methylthio, cyano groups Methylthio improves lipophilicity; cyano group enables further functionalization.
Ethyl 6-(4-fluorophenyl)-4-hydroxy-2-oxo-4-trifluoromethyl-1,3-diazinane-5-carboxylate () 4-Fluorophenyl, trifluoromethyl, hydroxyl Trifluoromethyl increases metabolic stability; hydroxyl enables hydrogen bonding.
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate () Dual trifluoromethyl groups, phenyl High lipophilicity; electron-withdrawing CF₃ groups enhance chemical inertness.

Key Observations :

  • Fluorinated substituents (e.g., 4-fluorophenyl, CF₃) improve metabolic stability and bioavailability, critical for pharmaceuticals .
  • Hydroxyl groups () facilitate hydrogen bonding, influencing crystal packing and solubility .
  • Methylthio groups () introduce sulfur-based reactivity, enabling thiol-ene click chemistry or oxidation to sulfones .
Physicochemical Properties
  • Solubility : The parent compound’s ethyl carboxylate enhances aqueous solubility, whereas trifluoromethyl or aryl groups () increase lipophilicity .
  • Stability : Hydroxyl-containing derivatives () form stable hydrates, while methylthio analogs () resist hydrolysis under basic conditions .

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